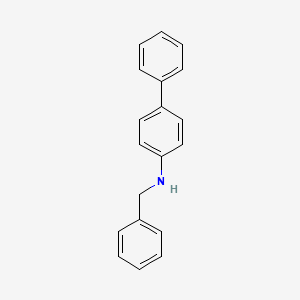
1H-Benzimidazolesulfonic acid, 2-heptadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazolesulfonic acid, 2-heptadecyl- is a chemical compound with the molecular formula C24H40N2O3S and a molecular weight of 436.7 g/mol. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a long heptadecyl chain attached to the benzimidazole ring, along with a sulfonic acid group. This unique structure imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where the benzimidazole core is reacted with heptadecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is purified through techniques like recrystallization or chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazolesulfonic acid, 2-heptadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1H-Benzimidazolesulfonic acid, 2-heptadecyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activities.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1H-Benzimidazolesulfonic acid, 2-heptadecyl- can be compared with other similar compounds, such as:
1H-Benzimidazolesulfonic acid, 2-octadecyl-: Similar structure but with an octadecyl chain instead of a heptadecyl chain.
1H-Benzimidazolesulfonic acid, 2-hexadecyl-: Similar structure but with a hexadecyl chain.
1H-Benzimidazolesulfonic acid, 2-dodecyl-: Similar structure but with a dodecyl chain.
The uniqueness of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
68228-08-0 |
|---|---|
Formule moléculaire |
C24H40N2O3S |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
2-heptadecyl-1H-benzimidazole-4-sulfonic acid |
InChI |
InChI=1S/C24H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-21-18-17-19-22(24(21)26-23)30(27,28)29/h17-19H,2-16,20H2,1H3,(H,25,26)(H,27,28,29) |
Clé InChI |
IYPGVIQTKUUMCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1)C=CC=C2S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


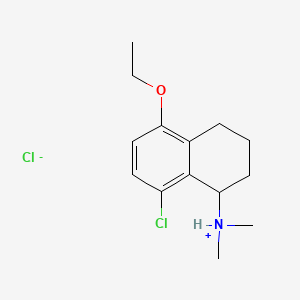

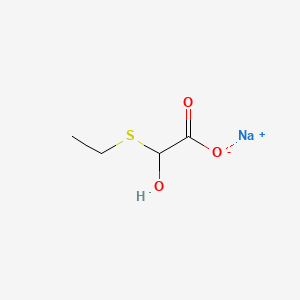
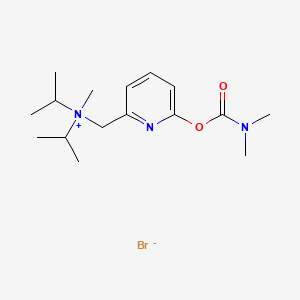
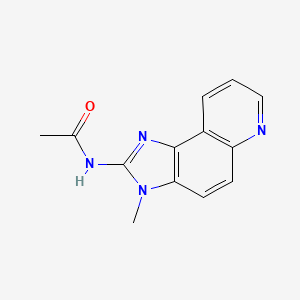

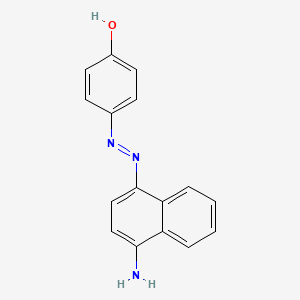

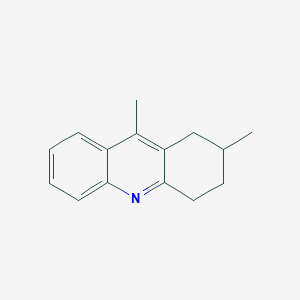
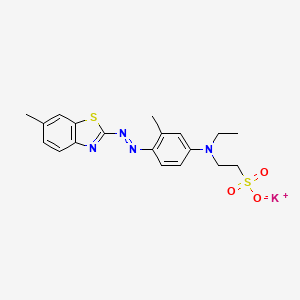
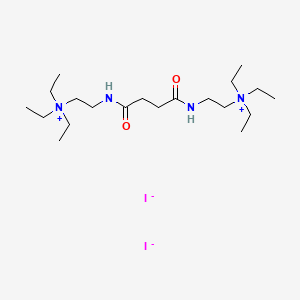

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
